AChE-IN-31 off-target effects and how to mitigate them

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Compound of Interest		
Compound Name:	AChE-IN-31	
Cat. No.:	B12372922	Get Quote

Technical Support Center: AChE-IN-31

Disclaimer: As "AChE-IN-31" is a designated placeholder for a novel acetylcholinesterase inhibitor, specific experimental data regarding its off-target effects are not publicly available. This technical support guide is curated based on the well-established principles of the acetylcholinesterase inhibitor (AChEI) class of compounds and common off-target considerations in modern drug discovery. The provided data and protocols are representative examples to guide researchers in establishing a robust experimental framework for this and other novel inhibitors.

Frequently Asked Questions (FAQs) Q1: What are the primary and known off-target activities of AChE-IN-31?

AChE-IN-31 is a potent inhibitor of acetylcholinesterase (AChE). However, like many small molecule inhibitors, it can exhibit activity against other proteins, particularly at higher concentrations. Preliminary screening has identified potential off-target interactions with certain protein kinases and G-protein coupled receptors (GPCRs). Below is a summary of its activity profile.

Table 1: Selectivity Profile of AChE-IN-31

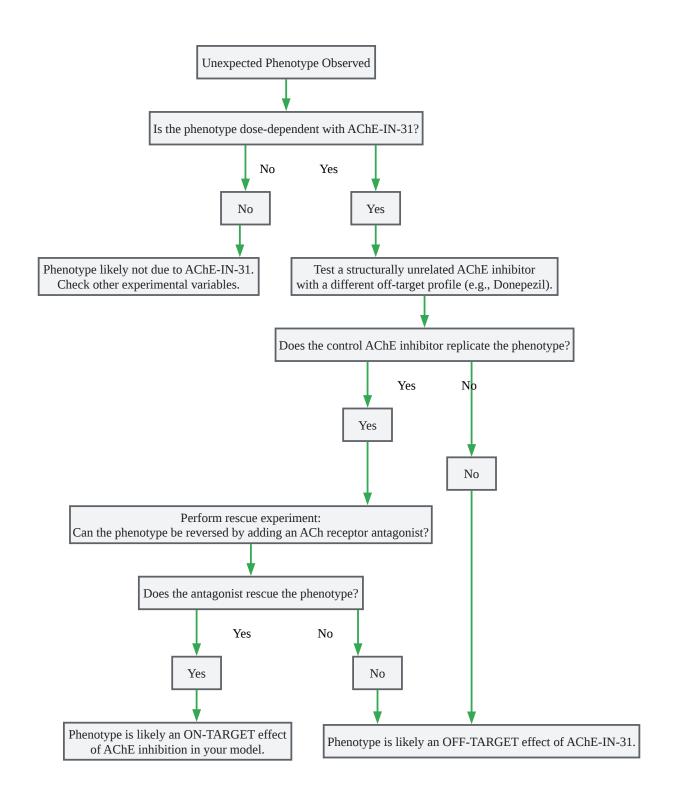


Target	Target Class	IC50 (nM)	Notes
Acetylcholinesterase (AChE)	Primary Target	5	High-affinity binding to the primary target.
Butyrylcholinesterase (BuChE)	Cholinesterase Family	250	~50-fold selectivity over BuChE.
Kinase A (e.g., SRC)	Tyrosine Kinase	1,500	Potential for off-target effects at concentrations >1 μM.
Kinase B (e.g., LCK)	Tyrosine Kinase	3,200	Weaker interaction, but should be considered in sensitive kinase assays.
GPCR X (e.g., M2 Muscarinic)	GPCR (Muscarinic Family)	800	Moderate affinity; may be relevant in systems with high M2 expression.
hERG Channel	Ion Channel	>10,000	Low risk of cardiac liability through this channel.

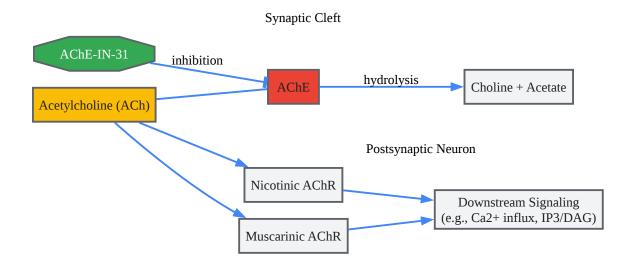
Q2: My cells are showing unexpected phenotypes (e.g., decreased proliferation, morphological changes) that don't seem related to cholinergic signaling. How can I determine if this is an off-target effect?

This is a common challenge when working with novel inhibitors. The observed phenotype could be a downstream consequence of AChE inhibition in your specific cell model, or it could be an off-target effect. The following troubleshooting guide can help you distinguish between these possibilities.

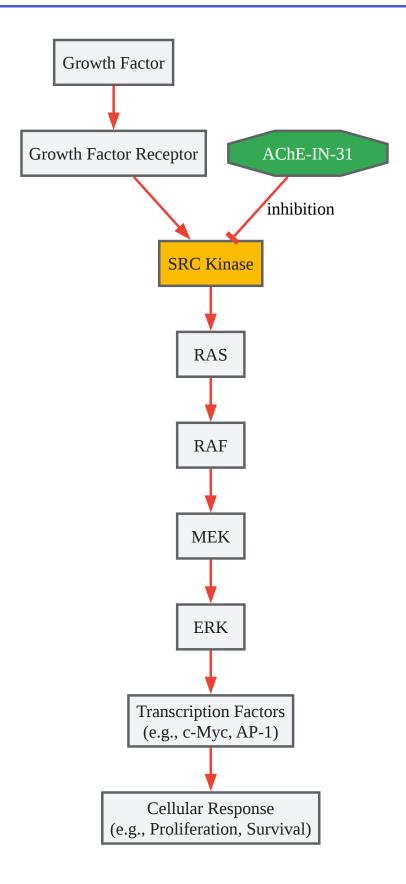












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